molecular formula C7H6ClNOS B3141595 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one CAS No. 480452-46-8

2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one

Cat. No.: B3141595
CAS No.: 480452-46-8
M. Wt: 187.65 g/mol
InChI Key: KABPPULZQIJSOL-UHFFFAOYSA-N
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Description

2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chlorine atom and the dihydrobenzo[d]thiazol-5(4H)-one core structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria by binding to the LasR system, which is crucial for bacterial communication and virulence . This interaction disrupts the signaling pathways, thereby reducing the pathogenicity of the bacteria.

Cellular Effects

The effects of this compound on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. Studies have shown that it can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby disrupting the energy balance within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with the LasR system in bacteria inhibits the enzyme’s ability to bind to its natural ligand, thereby blocking the quorum sensing pathway . This inhibition leads to a decrease in the expression of virulence factors, making the bacteria less pathogenic. Additionally, in cancer cells, it has been shown to inhibit key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation rate of the compound can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it has been shown to effectively inhibit bacterial quorum sensing and reduce tumor growth without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby disrupting normal cellular metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, influencing its function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, which are involved in its metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Reactions: Formation of substituted benzo[d]thiazole derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in scientific research.

Properties

IUPAC Name

2-chloro-6,7-dihydro-4H-1,3-benzothiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABPPULZQIJSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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